

# Safety Profile of Mongersen in Early Clinical Trials: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth comparison of the safety and tolerability of **Mongersen** (GED-0301) with alternative biologic therapies for Crohn's disease, based on Phase 1 and 2 clinical trial data.

### Introduction

**Mongersen** (GED-0301) is an oral, antisense oligonucleotide designed to inhibit the synthesis of SMAD7, a protein that plays a crucial role in the inflammatory cascade associated with Crohn's disease. By targeting SMAD7, **Mongersen** aims to restore the immunosuppressive function of Transforming Growth Factor- $\beta$ 1 (TGF- $\beta$ 1) in the gut, thereby reducing inflammation. This guide provides a comprehensive comparison of the safety profile of **Mongersen** in its early-stage clinical trials with that of other established and emerging biologic therapies for Crohn's disease, namely Ustekinumab, Risankizumab, and Vedolizumab. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

# Comparative Safety Profile of Mongersen and Alternatives in Phase 1 & 2 Trials

The following tables summarize the key safety findings for **Mongersen** and its comparators from their respective Phase 1 and Phase 2 clinical trials in patients with Crohn's disease.

Table 1: Safety Profile of **Mongersen** in Phase 2 Trials



| Adverse<br>Event<br>Category        | Mongersen<br>(10 mg/day)                                                                           | Mongersen<br>(40 mg/day)                                                                           | Mongersen<br>(160<br>mg/day)                                                                       | Placebo                                                                                            | Reference |
|-------------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| Any Adverse<br>Event                | 49%                                                                                                | 62%                                                                                                | 49%                                                                                                | 67%                                                                                                | [1]       |
| Serious<br>Adverse<br>Events        | 7%                                                                                                 | 2%                                                                                                 | 2%                                                                                                 | 2%                                                                                                 | [1]       |
| Most<br>Common<br>Adverse<br>Events | Abdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increase | Abdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increase | Abdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increase | Abdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increase | [1]       |

In a Phase 2 open-label study of **Mongersen** (160 mg/day), 44.4% of patients reported at least one treatment-emergent adverse event. The most frequent were pyrexia (22.2%) and arthralgia (11.1%). Notably, most adverse events across studies were reported to be related to the symptoms and complications of Crohn's disease itself.[2]

Table 2: Comparative Safety Profile of Alternative Biologic Therapies in Phase 2 Trials



| Drug         | Trial        | Key Safety<br>Findings                                                                                                                                                                                                                                                                     | Reference |
|--------------|--------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Ustekinumab  | CERTIFI      | Rates of adverse events and serious adverse events were similar between ustekinumab and placebo groups. In the maintenance phase, serious infections were reported in 2.3% of patients receiving 90 mg q8 weeks and 5.3% in the q12 weeks group, compared to 2.3% in the placebo group.[3] |           |
| Risankizumab | Phase 2 OLE  | The rate of serious adverse events was 24.6 events/100 patient-years, with the majority being gastrointestinal in nature. Rates of serious infections were 4.2 events/100 patient-years.[4][5]                                                                                             |           |
| Vedolizumab  | GEMINI 2 & 3 | The overall incidence of adverse events was similar between vedolizumab and placebo groups. The most common adverse events in the vedolizumab arm included Crohn's                                                                                                                         |           |



disease exacerbation, arthralgia, pyrexia, nasopharyngitis, headache, nausea, and abdominal pain. [1][6]

# **Experimental Protocols**

A detailed understanding of the methodologies employed in the clinical trials is essential for a critical appraisal of the safety data.

## Mongersen Phase 2 Trial (Monteleone et al., 2015)

This was a double-blind, placebo-controlled, multicenter Phase 2 trial involving 166 adult patients with active Crohn's disease (CDAI score of 220 to 450).[7][8] Participants were randomly assigned to one of four groups to receive oral **Mongersen** at doses of 10 mg/day, 40 mg/day, or 160 mg/day, or a matching placebo, for 14 consecutive days.[7][8] The primary efficacy endpoint was the proportion of patients achieving clinical remission (CDAI score <150) at day 15, which was maintained for at least 2 weeks.[7][8] Safety assessments included the monitoring of all adverse events, serious adverse events, and clinical laboratory parameters throughout the study.

## **Ustekinumab Phase 2b Trial (CERTIFI)**

The CERTIFI study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of Ustekinumab in 526 patients with moderate-to-severe Crohn's disease who had previously failed or were intolerant to TNF-antagonist therapy.[3][9] The induction phase involved a single intravenous infusion of Ustekinumab (1, 3, or 6 mg/kg) or placebo.[3][9] The primary endpoint for the induction phase was clinical response (a decrease of at least 100 points in the CDAI score) at week 6.[9] Responders were then re-randomized to receive subcutaneous maintenance injections of Ustekinumab (90 mg) or placebo at weeks 8 and 16. [9] Safety was monitored throughout the trial.

# Risankizumab Phase 2 Open-Label Extension (OLE)



This study enrolled 65 patients who had responded to Risankizumab in the parent Phase 2 study.[4][5] Patients received open-label subcutaneous Risankizumab 180 mg every 8 weeks. [4][5] The primary objective was to investigate the long-term safety of Risankizumab.[4][5]

## Vedolizumab Phase 2 Trial (Feagan et al., 2008)

This randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of MLN0002 (the precursor to Vedolizumab) in patients with active Crohn's disease.[10][11] Patients received intravenous infusions of MLN0002 (0.5 mg/kg or 2.0 mg/kg) or placebo on days 1 and 29.[10][11] The primary efficacy endpoint was clinical response (a decrease of at least 70 points in the CDAI score) on day 57.[10][11] Safety was assessed through the monitoring of adverse events.

# Signaling Pathways and Experimental Workflows Mongersen Signaling Pathway



#### Inhibits



Click to download full resolution via product page

Caption: Mechanism of action of Mongersen in Crohn's disease.

# General Experimental Workflow for Phase 2 Clinical Trials in Crohn's Disease





Click to download full resolution via product page

Caption: A generalized workflow for Phase 2 clinical trials in Crohn's disease.



# **Signaling Pathways of Alternative Biologic Therapies**



Click to download full resolution via product page



Caption: Signaling pathways targeted by Ustekinumab, Risankizumab, and Vedolizumab.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Vedolizumab in Combination With Corticosteroids for Induction Therapy in Crohn's Disease: A Post Hoc Analysis of GEMINI 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of California Health Crohn's Disease Trial → Adverse Events and Change in Disease Activity of Risankizumab Subcutaneous Induction Treatment for Moderately to Severely Active Crohn's Disease. [clinicaltrials.ucbraid.org]
- 3. Clinical utility of ustekinumab in Crohn's disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Safety and Efficacy of Risankizumab Treatment in Patients with Crohn's Disease: Results from the Phase 2 Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. takeda.com [takeda.com]
- 7. Mongersen, an oral SMAD7 antisense oligonucleotide, and Crohn's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luigigreco.info [luigigreco.info]
- 9. Crohn's Disease Patients Refractory To Tumor Necrosis Factor Inhibitors Showed Improvement In Disease With STELARA® Treatment [jnj.com]
- 10. Treatment of active Crohn's disease with MLN0002, a humanized antibody to the alpha4beta7 integrin PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of anti-integrin antibodies in inflammatory bowel disease: systematic review and meta-analysis [redalyc.org]
- To cite this document: BenchChem. [Safety Profile of Mongersen in Early Clinical Trials: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856282#safety-profile-of-mongersen-in-phase-1-and-2-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com